Spiro[4.4]nonan-1-amine
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Overview
Description
Spiro[44]nonan-1-amine is a chemical compound with the molecular formula C9H17N It is characterized by a spirocyclic structure, where two rings are connected through a single carbon atom, forming a unique three-dimensional shape
Mechanism of Action
Target of Action
The primary targets of Spiro[4Some studies suggest that it may interact with nicotinic acetylcholine receptors (nachr), particularly the α7 subtype .
Mode of Action
The exact mode of action of Spiro[4It is suggested that the compound may bind to nAChRs, potentially leading to changes in ion channel permeability and neuronal excitability . Further research is needed to elucidate the precise interactions between Spiro[4.4]nonan-1-amine and its targets.
Biochemical Pathways
The biochemical pathways affected by this compound are not clearly defined. Given its potential interaction with nAChRs, it may influence cholinergic signaling pathways. These pathways play crucial roles in various physiological processes, including neurotransmission, muscle contraction, and memory formation .
Pharmacokinetics
The pharmacokinetic properties of Spiro[4Its molecular weight is 139.24 , which suggests that it may have favorable bioavailability.
Result of Action
The molecular and cellular effects of Spiro[4Some studies suggest that it may have analgesic effects, possibly due to its interaction with nAChRs
Biochemical Analysis
Biochemical Properties
Spiro[4.4]nonan-1-amine has been shown to interact with α7 nicotinic acetylcholine receptors (nAChR) in in vitro studies .
Cellular Effects
Given its interaction with nAChR, it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to interact with α7 nAChR, which may indicate a role in enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
In animal models, this compound has shown significant analgesic effects The effects of different dosages of this compound in animal models have not been extensively studied
Metabolic Pathways
Given its interaction with nAChR, it may be involved in pathways related to neurotransmission
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.4]nonan-1-amine typically involves the formation of the spirocyclic structure followed by the introduction of the amine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable ketone with an amine in the presence of a catalyst can lead to the formation of the spirocyclic amine. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Spiro[4.4]nonan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of functionalized spirocyclic compounds .
Scientific Research Applications
Spiro[4.4]nonan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in catalysis.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
- Spiro[4.5]decane-1-amine
- Spiro[5.5]undecane-1-amine
- Spiro[4.4]nonane-1,6-dione
Uniqueness
Spiro[4.4]nonan-1-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
spiro[4.4]nonan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-8-4-3-7-9(8)5-1-2-6-9/h8H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSZGDISGPXXHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20440-71-5 |
Source
|
Record name | spiro[4.4]nonan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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